Bienvenue dans la boutique en ligne BenchChem!

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

Lipophilicity Membrane Permeability Drug Likeness

This 2,4-dichlorobenzyl-thiazolyl acetamide is differentiated by its meta-methylphenoxy side chain, which introduces a distinct hydrophobic contour absent in methoxy or unsubstituted analogs. With a LogP of 5.89 and tPSA of 51.2 Ų, it is optimized for CNS kinase screening (e.g., Src, ABL1) and intracellular anti-infective assays. Procuring this compound closes a SAR gap in thiazolyl acetamide libraries where morpholino- or thiophene-carboxamide variants dominate.

Molecular Formula C19H16Cl2N2O2S
Molecular Weight 407.3 g/mol
Cat. No. B5975681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide
Molecular FormulaC19H16Cl2N2O2S
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C19H16Cl2N2O2S/c1-12-3-2-4-15(7-12)25-11-18(24)23-19-22-10-16(26-19)8-13-5-6-14(20)9-17(13)21/h2-7,9-10H,8,11H2,1H3,(H,22,23,24)
InChIKeyYBEGHFKXEPWULT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide for Drug Discovery Screening


N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide is a synthetic small molecule belonging to the substituted thiazolyl acetamide class. It features a 1,3-thiazole core, a 2,4-dichlorobenzyl substituent at the 5-position, and a 2-(3-methylphenoxy)acetamide side chain . This compound is cataloged as a screening compound by ChemBridge (ID: 6108924) with a molecular weight of 407.3 Da, calculated LogP of 5.89, and topological polar surface area (tPSA) of 51.2 Ų . Its structural features—the electron-withdrawing dichloro substitution and the meta-methylphenoxy moiety—suggest potential interactions with hydrophobic enzyme pockets, making it a candidate for kinase-targeted or anti-infective screening cascades [1].

Risks of Substituting N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide in a Screening Cascade


Generic substitution with any in-class thiazolyl acetamide is scientifically unsound because even minor changes in the benzyl or phenoxy substituents can radically shift LogP, tPSA, solubility, and target engagement profiles . For instance, replacing the 2,4-dichlorobenzyl group with a 2-chlorobenzyl group (a 93% similar analog) reduces the calculated LogP from 5.89 to 4.77 and increases tPSA from 51.2 to 60.4 Ų, altering membrane permeability and likely off-target binding landscapes . The 3-methylphenoxy moiety introduces a specific hydrophobic and steric contour that is absent in analogs with methoxy or unsubstituted phenoxy groups, directly impacting pharmacophore complementarity [1]. Thus, interchanging these compounds without confirming equivalent activity in a target assay risks data inconsistency across screening campaigns.

Quantitative Differentiation of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide


Lipophilicity Advantage: The 2,4-Dichlorobenzyl Effect on LogP Compared to the 2-Chlorobenzyl Analog

The target compound exhibits a calculated LogP of 5.89, which is 1.12 units higher than the 93% structurally similar analog N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide (LogP 4.77) . This increase in lipophilicity is primarily attributed to the second chlorine atom on the benzyl ring, and is predictive of improved passive membrane permeability, a desirable property for intracellular target engagement [1].

Lipophilicity Membrane Permeability Drug Likeness

Polar Surface Area Differentiation: Impact on Oral Bioavailability and Brain Penetration

The topological polar surface area (tPSA) of the target compound is 51.2 Ų, which is 9.2 Ų lower than the 93% similar analog (tPSA 60.4 Ų) . tPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while those below 140 Ų correlate with acceptable oral absorption [1]. The target compound's lower tPSA suggests a distinct ADME profile that may confer an advantage in CNS-targeted screening collections.

tPSA Blood-Brain Barrier ADME

Aqueous Solubility Trade-off: LogSW Defines Formulation Strategy

The calculated aqueous solubility (LogSW) of the target compound is -7.20, compared to -6.11 for the close analog . This indicates a factor of ~12 lower predicted solubility, necessitating specific formulation approaches (e.g., DMSO stock concentrations, lipid-based delivery) that differ from those used for the more soluble analog. This characteristic must be considered when designing high-throughput screening assays to avoid aggregation, false negatives, or compound precipitation [1].

Solubility LogSW Formulation

Class-Level Biological Potential: Theoretical Analysis of Dichloro-Substituted (1,3-Thiazol-2-yl)acetamides

A comparative density functional theory (DFT) study on three dichloro-substituted (1,3-thiazol-2-yl)acetamides, including regioisomers closely related to the target compound, found that all examined molecules demonstrate remarkable predicted biological activity and potential coordination ability [1]. The (2,4)-dichloro substitution pattern specifically was noted to influence frontier molecular orbital energies (HOMO-LUMO gap) and electrostatic potential surfaces, which are descriptors for kinase or metalloenzyme inhibitory activity [1]. However, this evidence is class-level and has not been validated in target-specific assays for the exact compound.

DFT Analysis Bioactivity Prediction Chemical Reactivity

Absence of Proprietary Target-Engagement Data: A Gap Critical for Target-Based Selection

A comprehensive search of the primary literature, patents, PubChem, ChEMBL, and BindingDB as of April 2026 returned no quantitative biochemical or cell-based assay data for the exact compound N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide [1]. This absence is notable given that closely related analogs (e.g., N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide, CHEMBL476303) possess documented ABL1 kinase affinity in BindingDB [2]. For target-based selection purposes, the lack of IC50, Ki, or inhibition % data relative to those analogs represents a critical evidence gap that must be addressed through pilot screening by the procurer.

Biological Activity Gap Kinase Inhibition Antimicrobial

Hydrogen Bond Donor/Acceptor Profile: Distinctive Pharmacophore Features vs. Morpholine and Benzylamino Analogs

The target compound possesses 1 hydrogen bond donor (Hdon=1) and 3 hydrogen bond acceptors (Hacc=3) . In contrast, the morpholine analog (N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide) has Hdon=0 and Hacc=5, while the benzylamino analog (2-(benzylamino)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide) has Hdon=2 and Hacc=3 . These differences alter the hydrogen-bonding capacity by 1–2 donors/acceptors, directly impacting the ability to satisfy key interactions in target binding sites. For structure-based design, this profile is non-substitutable with analogs having different H-donor counts.

H-Bond Donors H-Bond Acceptors Pharmacophore

Evidence-Based Application Scenarios for N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide


CNS-Penetrant Kinase Probe Candidate in High-Throughput Screening

With a tPSA of 51.2 Ų and a LogP of 5.89 , this compound occupies a favorable physicochemical space for crossing the blood-brain barrier. Procurement is suitable for screening collections aimed at CNS kinase targets (e.g., Src family, ABL1) where intracellular access is required. The 2,4-dichlorobenzyl group, combined with the unique 3-methylphenoxyacetamide, provides a pharmacophore distinct from the highly populated morpholino-phenyl-pyridine kinase inhibitor chemotypes [1].

Anti-Infective Screening Against Intracellular Pathogens Requiring High Membrane Permeability

The elevated LogP (5.89) and low LogSW (-7.20) indicate a compound that partitions strongly into lipid environments, a trait associated with activity against intracellular bacteria (e.g., Mycobacterium tuberculosis) and parasites. Combined with the class-level theoretical evidence for bioactivity of dichloro-substituted thiazolyl acetamides [1], this compound is a rational addition to anti-infective screening libraries.

Structure-Activity Relationship (SAR) Expansion for 2,4-Dichlorobenzyl-Thiazole Inhibitors

Existing SAR around the 2,4-dichlorobenzyl-thiazole core (e.g., as seen with CHEMBL476303 targeting ABL1 ) lacks examples with a 3-methylphenoxyacetamide side chain. Procuring this compound fills a specific chemical space gap, enabling exploration of how the meta-methylphenoxy group affects potency and selectivity compared to the thiophene-carboxamide or morpholino-acetamide analogs [1].

Computational Model Validation for Predicted ADME Properties

The compound's calculated LogP (5.89) and LogSW (-7.20) position it as an outlier in rule-of-five space. It can serve as a test probe for validating in silico ADME prediction models, especially for challenging chemotypes where high lipophilicity raises concerns about solubility-limited exposure and promiscuity [1].

Quote Request

Request a Quote for N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.